methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate
Description
Methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 7-(4-methoxyphenyl) group, a 5-phenyl substituent, and a methyl butanoate sulfanyl moiety at position 3. The methoxy group at the para position of the phenyl ring may enhance solubility compared to halogenated analogs, while the butanoate ester could influence metabolic stability .
Properties
Molecular Formula |
C24H23N3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 2-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate |
InChI |
InChI=1S/C24H23N3O3S/c1-4-20(24(28)30-3)31-23-21-19(16-8-6-5-7-9-16)14-27(22(21)25-15-26-23)17-10-12-18(29-2)13-11-17/h5-15,20H,4H2,1-3H3 |
InChI Key |
XVFUXASHPCAHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methoxyphenyl and phenyl groups. These reactions often require the use of reagents such as halogenated aromatic compounds and strong bases.
Esterification: The final step involves the esterification of the resulting compound with butanoic acid or its derivatives to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Nitro, halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activity. For example, studies have shown that methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate can inhibit cancer cell proliferation through multiple mechanisms:
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in various cancer cell lines. For instance, in HeLa cells (cervical cancer), it induced apoptosis via mitochondrial pathways, leading to the activation of caspases and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12 | Apoptosis via mitochondrial pathway |
Enzyme Inhibition
The compound also acts as an inhibitor of specific protein kinases, which are critical in various signaling pathways associated with cancer progression and immune responses. Notably, it has shown inhibitory effects on Janus Kinase 3 (JAK3), which is involved in immune signaling.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| JAK3 | 75 | 15 |
This inhibition can lead to therapeutic applications in autoimmune diseases and certain cancers where JAK3 plays a pivotal role.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
These findings indicate potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have documented the effects of pyrrolo[2,3-d]pyrimidine derivatives similar to this compound:
- Anticancer Evaluation : A study demonstrated that related compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis in tumor cells through the activation of pro-apoptotic factors .
- Immunosuppressive Effects : Another research highlighted the potential use of these compounds in immunosuppressive therapies for conditions like lupus and rheumatoid arthritis by inhibiting JAK3-mediated signaling pathways .
- Antimicrobial Studies : Investigations into the antimicrobial efficacy of similar structures revealed promising results against resistant bacterial strains, underscoring their potential as new antibiotics .
Mechanism of Action
The mechanism of action of methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate with two closely related compounds from the evidence:
| Compound ID/Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Available Quantity |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₁N₃O₃S* | ~423.5 | 7-(4-MeO-Ph), 5-Ph, 4-(S-CH₂COOMe) | N/A |
| C074-0049: Methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate | C₂₃H₂₀FN₃O₂S | 421.49 | 7-(3-F-Ph), 5-Ph, 4-(S-CH₂COOMe) | 65 mg |
| C074-0114: 7-(4-Ethoxyphenyl)-4-(ethylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | C₂₂H₂₁N₃OS | 375.49 | 7-(4-EtO-Ph), 5-Ph, 4-(S-Et) | 149 mg |
Key Observations :
Substituent Effects: The methoxy group in the target compound (vs. The ethylsulfanyl group in C074-0114 (vs. butanoate sulfanyl in the target) may reduce steric hindrance but decrease metabolic stability due to shorter chain length .
Core Structure Modifications :
Computational and Crystallographic Data
- discusses the use of SHELX software for crystallographic refinement.
Biological Activity
Methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in disease processes such as cancer and malaria. This article explores the biological activity of this compound, summarizing relevant research findings and presenting data tables for clarity.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]pyrimidine family, which has been recognized for its diverse pharmacological properties. The structure includes a sulfanyl group and a butanoate moiety, contributing to its biological potency.
Research indicates that pyrrolo[2,3-d]pyrimidines can act as inhibitors of specific protein kinases. For instance, studies have shown that related compounds effectively inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is crucial for malaria parasite survival. The inhibition of PfCDPK4 can block gametocyte maturation in mosquitoes, thus interrupting the malaria transmission cycle .
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | PfCDPK4 | 0.210–0.530 | |
| Compound B | PfCDPK1 | 0.589 | |
| Methyl 2-{...} | RET (wild-type) | Not specified |
The compound's activity against RET kinases has also been investigated, with derivatives showing promising results in inhibiting both wild-type and mutant forms of RET, which are implicated in various cancers .
Case Studies and Research Findings
- Inhibition of Malaria Kinases : A study demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives exhibited significant inhibitory activity against PfCDPK4 and PfCDPK1. These findings suggest that methyl 2-{...} could be developed further as a potential anti-malarial agent targeting these kinases .
- Cancer Therapeutics : Another investigation focused on the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine-based inhibitors for RET kinases. The study highlighted that modifications to the core structure could enhance inhibitory potency against cancer cell lines driven by RET mutations .
Pharmacological Profile
The pharmacological profile of methyl 2-{...} includes potential applications in treating diseases mediated by aberrant kinase activity. The compound's ability to selectively inhibit specific kinases while sparing others is crucial for minimizing side effects in therapeutic settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
